molecular formula C7H6N6O3 B11048209 6-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-1,2,4-triazin-5-ol

6-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-1,2,4-triazin-5-ol

Cat. No.: B11048209
M. Wt: 222.16 g/mol
InChI Key: KULXDSSFLZVKAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-(4-nitro-1H-pyrazol-1-yl)-1,2,4-triazin-5-ol: , also known by its systematic name, is a heterocyclic compound with a unique structure. Let’s break it down:

    Core Structure: It consists of a triazine ring (1,2,4-triazine) fused with a pyrazole ring (4-nitro-1H-pyrazol-1-yl) and a hydroxyl group (5-ol) at position 5. The methyl group at position 6 adds further complexity.

Preparation Methods

Synthetic Routes::

    Condensation Reaction: One synthetic route involves the condensation of a pyrazole derivative (bearing the nitro group) with a triazine precursor. The reaction typically occurs under mild conditions, yielding the desired compound.

Industrial Production::
  • While not widely produced industrially, research laboratories synthesize this compound for scientific investigations and potential applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The nitro group makes it susceptible to oxidation reactions.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions.

    Reduction: Reduction of the nitro group may yield amino derivatives.

Common Reagents and Conditions::

    Nitration: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

    Hydrogenation: Hydrogen gas (H₂) and a suitable catalyst.

    Substitution: Alkylating agents or nucleophiles.

Major Products::
  • Reduction of the nitro group may lead to amino derivatives.
  • Substitution reactions can yield various derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel compounds.

    Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

    Medicine: Research on its pharmacological properties and potential drug development.

    Industry: Limited industrial applications due to its specialized structure.

Mechanism of Action

    Targets: The compound may interact with specific enzymes, receptors, or cellular pathways.

    Pathways: Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its fusion of pyrazole and triazine rings sets it apart.

    Similar Compounds: Other pyrazole-triazine hybrids, such as related derivatives with varying substituents.

Properties

Molecular Formula

C7H6N6O3

Molecular Weight

222.16 g/mol

IUPAC Name

6-methyl-3-(4-nitropyrazol-1-yl)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C7H6N6O3/c1-4-6(14)9-7(11-10-4)12-3-5(2-8-12)13(15)16/h2-3H,1H3,(H,9,11,14)

InChI Key

KULXDSSFLZVKAL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(NC1=O)N2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.